molecular formula C9H13P B1619618 Dimethyl-p-tolylphosphine CAS No. 20676-64-6

Dimethyl-p-tolylphosphine

Cat. No.: B1619618
CAS No.: 20676-64-6
M. Wt: 152.17 g/mol
InChI Key: SBKKNXWJUVBJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-p-tolylphosphine (chemical formula: C₉H₁₃P, systematic name: dimethyl(4-methylphenyl)phosphine) is an organophosphorus compound featuring a phosphorus atom bonded to two methyl groups and a para-methyl-substituted phenyl (p-tolyl) group. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. The electron-donating methyl groups on the phosphorus enhance its ability to stabilize metal centers, while the p-tolyl group introduces steric bulk and aromatic conjugation effects.

Properties

CAS No.

20676-64-6

Molecular Formula

C9H13P

Molecular Weight

152.17 g/mol

IUPAC Name

dimethyl-(4-methylphenyl)phosphane

InChI

InChI=1S/C9H13P/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3

InChI Key

SBKKNXWJUVBJKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C)C

Canonical SMILES

CC1=CC=C(C=C1)P(C)C

Other CAS No.

20676-64-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of dimethyl-p-tolylphosphine with related compounds:

Compound Formula Molecular Weight CAS Number Key Structural Features
This compound C₉H₁₃P 152.18 (calc.) Not explicitly provided Two methyl groups on P; para-methylphenyl group
Dimethylphenylphosphine C₈H₁₁P 138.15 672-66-2 Two methyl groups on P; unsubstituted phenyl
Diphenyl(p-tolyl)phosphine C₁₉H₁₇P 276.30 (calc.) PubChem CID 70575 Two phenyl groups on P; para-methylphenyl
Diphenylphosphine C₁₂H₁₁P 186.19 829-85-6 Two phenyl groups on P; no methyl substituents

Key Observations :

  • Steric Effects : this compound exhibits moderate steric bulk due to the p-tolyl group, while diphenyl(p-tolyl)phosphine has greater steric hindrance from two phenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.